Product packaging for 4-Methoxy-2-phenylquinazoline(Cat. No.:)

4-Methoxy-2-phenylquinazoline

Cat. No.: B373474
M. Wt: 236.27g/mol
InChI Key: SLMVMPUVHALQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-phenylquinazoline is a synthetically versatile organic compound based on the quinazoline core structure, a privileged scaffold in medicinal chemistry and chemical research . This specific derivative is of significant interest in the development of novel photophysical materials; recent studies on methoxy-substituted 2,4-diarylquinazolines have demonstrated tunable optical properties, making them candidates for applications such as luminescent materials and sensors . The quinazoline motif is extensively documented for its broad spectrum of biological activities. Related analogues are investigated as key scaffolds for potential anticancer, antibacterial, and anti-inflammatory agents, often acting through mechanisms such as enzyme inhibition . For instance, 4-morpholino-2-phenylquinazoline derivatives have been explored as potent and selective inhibitors of PI3 kinase p110α, a prominent target in oncology research . Researchers utilize this compound as a valuable building block for further chemical functionalization and as a core structure in structure-activity relationship (SAR) studies. It is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant scientific literature, including publications on the synthesis and properties of methoxy-substituted quinazolines and reviews on quinazoline biological activities , for specific experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B373474 4-Methoxy-2-phenylquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27g/mol

IUPAC Name

4-methoxy-2-phenylquinazoline

InChI

InChI=1S/C15H12N2O/c1-18-15-12-9-5-6-10-13(12)16-14(17-15)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

SLMVMPUVHALQML-UHFFFAOYSA-N

SMILES

COC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

COC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 4 Methoxy 2 Phenylquinazoline

Electrophilic and Nucleophilic Reactions on the Quinazoline (B50416) Ring System

The quinazoline nucleus is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.org The inherent asymmetry and the presence of two nitrogen atoms in the pyrimidine ring significantly influence its reactivity. Generally, the pyrimidine ring is electron-deficient and thus resistant to electrophilic substitution, while the fused benzene ring is more susceptible to such reactions. wikipedia.org Conversely, the electron-poor nature of the pyrimidine moiety makes it a target for nucleophilic attack.

Electrophilic Substitution: For the parent quinazoline molecule, electrophilic attack occurs preferentially on the benzenoid ring, with the order of reactivity being C8 > C6 > C5 > C7. wikipedia.org The presence of the electron-donating methoxy (B1213986) group at C4 would be expected to further activate the benzenoid ring towards electrophilic substitution.

Nucleophilic Reactions: The C4 position of the quinazoline ring is particularly susceptible to nucleophilic substitution, a fact well-documented for derivatives bearing a good leaving group like a halogen at this position. wikipedia.orgtandfonline.combeilstein-journals.org In the case of 4-methoxy-2-phenylquinazoline, the methoxy group can be displaced by strong nucleophiles. A notable example is the reaction with organolithium reagents. cardiff.ac.uk The reaction of this compound with alkyllithiums, such as n-butyllithium or methyllithium, results in nucleophilic addition at the C4 position, followed by the elimination of the methoxy group and a subsequent addition of a second equivalent of the organolithium reagent. This process yields 4,4-dialkyl-2-phenyl-3,4-dihydroquinazolines. cardiff.ac.uk This reactivity highlights the C4 position as a key site for nucleophilic attack, even when the substituent is a methoxy group rather than a more traditional leaving group like a halide.

Table 1: Reaction of this compound with Alkyllithiums cardiff.ac.uk
Alkyllithium ReagentEquivalents of ReagentProductYield
n-Butyllithium1.14,4-Dibutyl-2-phenyl-3,4-dihydroquinazolineModest
n-Butyllithium2.24,4-Dibutyl-2-phenyl-3,4-dihydroquinazoline96%
Methyllithium2.24,4-Dimethyl-2-phenyl-3,4-dihydroquinazoline81%

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to a strong organolithium base, facilitating deprotonation at the sterically closest (ortho) position. wikipedia.orguwindsor.ca In this compound, the methoxy group, with its Lewis basic oxygen atom, and the quinazoline nitrogen atoms can serve as directing groups. wikipedia.orgcardiff.ac.uk

Research has demonstrated that the directed lithiation of quinazoline derivatives is a viable method for introducing substituents at specific positions that might be difficult to access through other means. cardiff.ac.uk Specifically, the lithiation of this compound using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in tetrahydrofuran (B95107) (THF) at 0 °C has been shown to be regioselective. cardiff.ac.uk The resulting organolithium intermediate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups. This method provides a simple and efficient pathway to derivatives that would be challenging to produce via classical electrophilic substitution, which often requires harsh conditions and can lead to mixtures of isomers. cardiff.ac.uk

Table 2: Potential Functionalization via Directed Ortho-Metalation
Step 1: ReagentsIntermediateStep 2: Electrophile (Example)Potential Product
This compound + LTMP in THFOrtho-lithiated quinazoline speciesAcetaldehydeHydroxyethyl-substituted this compound cardiff.ac.uk
This compound + LTMP in THFOrtho-lithiated quinazoline speciesIodine (I₂)Iodo-substituted this compound
This compound + LTMP in THFOrtho-lithiated quinazoline speciesDimethylformamide (DMF)Formyl-substituted this compound

Oxidation and Reduction Reactions of the Quinazoline Core and Substituents

The quinazoline scaffold can undergo both oxidation and reduction, leading to a variety of related heterocyclic structures. The specific outcome of these reactions depends on the reagents used and the substitution pattern of the quinazoline ring.

Oxidation: The quinazoline ring system is generally stable, but it can be oxidized under specific conditions. Oxidation of the parent quinazoline with reagents like hydrogen peroxide or potassium permanganate (B83412) typically yields 3,4-dihydro-4-oxoquinazoline (quinazolin-4-one). nih.govscispace.com For this compound, the presence of the electron-donating methoxy group and the phenyl group may influence the site of oxidation. The methoxy group itself could potentially be oxidized, or it could activate the benzenoid portion of the ring system to oxidation. smolecule.com Furthermore, oxidation of dihydroquinazoline (B8668462) precursors is a common method for synthesizing the aromatic quinazoline ring. For instance, 1,2-dihydroquinazoline-3-oxides can be oxidized with active manganese dioxide (MnO₂) to furnish 2,4-disubstituted quinazoline-3-oxides in good yields. cdnsciencepub.com

Reduction: The electron-deficient pyrimidine portion of the quinazoline ring is susceptible to reduction. Catalytic hydrogenation or reduction with metal hydrides can lead to partially or fully saturated ring systems. nih.gov For instance, reduction of quinazoline with lithium aluminum hydride or sodium borohydride (B1222165) can produce 3,4-dihydroquinazoline and 1,2,3,4-tetrahydroquinazoline. nih.gov In the context of this compound, reduction would likely target the 1,2- or 3,4-double bonds of the pyrimidine ring, leading to the corresponding dihydro- or tetrahydroquinazoline (B156257) derivatives. smolecule.com

Table 3: General Oxidation and Reduction Reactions of the Quinazoline Core
Reaction TypeTypical Reagent(s)General ProductReference
OxidationH₂O₂, KMnO₄Quinazolin-4-one nih.gov, scispace.com
ReductionLiAlH₄, NaBH₄Dihydro- or Tetrahydroquinazoline nih.gov
Reduction (Catalytic)H₂ / PdHydrogenated quinazoline derivatives smolecule.com

Rearrangement Processes and Stability Considerations of Quinazoline Derivatives

Rearrangement reactions are a major class of transformations in organic chemistry where the carbon skeleton or functional groups of a molecule are reorganized. mvpsvktcollege.ac.in These can include pericyclic reactions and 1,2-shifts like the Wagner-Meerwein or Beckmann rearrangements. bdu.ac.in While rearrangement reactions of heterocyclic systems are known, such as the Cornforth rearrangement of oxazoles, specific rearrangement processes involving the this compound scaffold are not widely documented in the surveyed literature. wikipedia.org The stability of the aromatic system makes such rearrangements less common unless under specific, often high-energy, conditions or when particular functional groups prone to rearrangement are present.

Stereochemical Aspects and Regioselectivity in Quinazoline Chemical Transformations

Regioselectivity: The substitution pattern of this compound is a primary determinant of its regiochemical reactivity. As discussed, there is a strong preference for certain positions depending on the reaction type.

Electrophilic Substitution: Occurs on the more electron-rich benzenoid ring, primarily at the C6 and C8 positions. wikipedia.org

Nucleophilic Substitution/Addition: Strongly favored at the C4 position of the electron-deficient pyrimidine ring. cardiff.ac.uk Numerous studies on 2,4-dihaloquinazolines confirm that nucleophilic aromatic substitution (SNAr) is highly regioselective, with the first substitution consistently occurring at the C4 position over the C2 position. beilstein-journals.orgnih.gov This inherent reactivity is a cornerstone of synthetic strategies for building complex quinazoline derivatives.

Directed Metalation: The regioselectivity is controlled by the directing group, enabling functionalization at positions adjacent to the DMG, which would otherwise be unreactive. cardiff.ac.ukacs.org

Stereochemical Aspects: The this compound molecule itself is achiral and planar. wikipedia.org Stereochemical considerations become important during reactions that create new chiral centers. For instance, the nucleophilic addition of an organometallic reagent to the C4=N3 double bond would generate a new stereocenter at C4, potentially leading to a racemic mixture of enantiomers if the reaction is not performed under asymmetric conditions. Similarly, reactions on derivatives of this compound can have significant stereochemical outcomes. For example, Diels-Alder reactions involving pyrimidine ortho-quinodimethanes, which are related structures, can lead to various stereoisomeric tetrahydroquinazoline products depending on the stereochemistry of the dienophile used. researchgate.net While the starting material is achiral, its transformations can open pathways to complex, three-dimensional structures where stereocontrol is a crucial aspect of the synthesis.

Spectroscopic and Analytical Characterization of 4 Methoxy 2 Phenylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy for 4-Methoxy-2-phenylquinazoline, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. The aromatic protons of the quinazoline (B50416) and phenyl rings resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The methoxy (B1213986) group protons appear as a sharp singlet further upfield, characteristically around δ 3.8–4.0 ppm. vulcanchem.com The specific chemical shifts, splitting patterns (multiplicities), and coupling constants provide a definitive assignment of each proton to its position in the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons 7.20 - 8.50 Multiplet -
Methoxy Protons (-OCH₃) 3.79 Singlet -
H-5 ~7.85 Doublet ~8.0
H-6 ~7.44 Triplet ~8.0
H-7 ~7.75 Triplet ~8.0
H-8 ~7.93 Doublet ~8.0
Phenyl Protons 7.45 - 8.48 Multiplet -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom. The carbon atoms of the aromatic rings typically resonate in the range of δ 114–162 ppm. The methoxy carbon gives a characteristic signal at approximately δ 55.39 ppm. amazonaws.com The quaternary carbons, those without attached protons, often show weaker signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-2 ~161.86
C-4 ~160.86
C-4a ~123.32
C-5 ~126.79
C-6 ~127.13
C-7 ~134.02
C-8 ~128.40
C-8a ~150.84
C-1' (Phenyl) ~130.75
C-2', C-6' (Phenyl) ~130.24
C-3', C-5' (Phenyl) ~128.40
C-4' (Phenyl) ~160.40
-OCH₃ ~55.39

Note: Assignments are based on typical chemical shift ranges and may require 2D NMR for definitive confirmation.

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Elucidation and Isomer Differentiation

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously establishing the connectivity of atoms within the this compound molecule. researchgate.net HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ceitec.cz This is particularly useful for identifying quaternary carbons and confirming the substitution pattern. huji.ac.il For instance, a correlation between the methoxy protons and the C-4 carbon would definitively confirm the position of the methoxy group. This technique is also crucial for differentiating between potential isomers by providing clear evidence of long-range couplings that define the specific arrangement of substituents. researchgate.netceitec.cz

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. amazonaws.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. amazonaws.com

The fragmentation pattern observed in the mass spectrum provides further structural information. tutorchase.com The molecule can break apart in predictable ways, and the resulting fragment ions can help to identify different structural motifs within the molecule. whitman.eduraco.cat

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. edinst.com These techniques are complementary and together provide a comprehensive vibrational fingerprint of the compound. taylorfrancis.com

In the IR spectrum of this compound, characteristic absorption bands would be observed for the C-O stretching of the methoxy group, C=N stretching of the quinazoline ring, and C=C stretching of the aromatic rings. researchgate.net Aromatic C-H stretching and bending vibrations would also be present. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H (in -OCH₃) Stretching 2950 - 2850
C=N (Quinazoline ring) Stretching 1620 - 1580
C=C (Aromatic rings) Stretching 1600 - 1450
C-O (Methoxy ether) Stretching 1250 - 1050

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the conjugated aromatic system. mdpi.com The presence of the methoxy group, an auxochrome, can cause a shift in the absorption maxima compared to the unsubstituted 2-phenylquinazoline (B3120039). researchgate.net The spectrum typically shows multiple bands, with the positions and intensities being characteristic of the extended π-system of the molecule. mdpi.com Analysis of the absorption maxima can provide insights into the electronic structure of the compound. up.ac.zashimadzu.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (in terms of percentage of C, H, N, etc.) of a newly synthesized compound. This process is crucial for verifying the compound's empirical formula, which represents the simplest whole-number ratio of atoms of each element present. For this compound, this analysis provides definitive confirmation that the synthesized product possesses the correct elemental makeup corresponding to its molecular formula, C₁₅H₁₂N₂O.

The confirmation is achieved by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the theoretically calculated values derived from the molecular formula. semanticscholar.org Scientific literature demonstrates that for quinazoline derivatives, the experimental values obtained from CHNS elemental analyzers are typically expected to fall within ±0.4% of the theoretical values, providing strong evidence for the proposed structure. tandfonline.com

Theoretical Composition

The molecular formula for this compound is C₁₅H₁₂N₂O, with a molecular weight of 236.27 g/mol . The calculated theoretical elemental percentages are detailed below.

Table 1: Theoretical Elemental Composition of this compound (C₁₅H₁₂N₂O)

Element Symbol Atomic Weight ( g/mol ) Atoms in Molecule Total Mass ( g/mol ) Percentage (%)
Carbon C 12.011 15 180.165 76.25%
Hydrogen H 1.008 12 12.096 5.12%
Nitrogen N 14.007 2 28.014 11.86%
Oxygen O 15.999 1 15.999 6.77%

| Total | | | | 236.274 | 100.00% |

Note: The data in this table is interactive. You can sort the columns by clicking on the headers.

Experimental Validation

In practice, a sample of the purified this compound would be subjected to combustion analysis. This process burns the sample in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. The percentages of C, H, and N in the original sample are then calculated from the masses of these products.

While specific experimental data for this compound is not detailed in all published studies, the methodology is standard for the characterization of quinazoline compounds. researchgate.netnih.govmedcraveonline.com For instance, a study on a related biphenyl-containing compound with the same elemental formula (C₁₅H₁₂N₂O) reported experimental values of C, 76.32%; H, 5.10%; N, 11.80%. rsc.org These results align closely with the theoretical percentages (C, 76.25%; H, 5.12%; N, 11.86%), showcasing the accuracy of the method. rsc.org

In addition to combustion analysis, high-resolution mass spectrometry (HRMS) serves as a powerful complementary technique. innovareacademics.in HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy (to four or more decimal places), allowing for the determination of a molecule's exact mass. innovareacademics.in This exact mass is unique to a specific elemental formula. For a molecule with the formula C₁₅H₁₂N₂O, the calculated exact mass of the protonated ion [M+H]⁺ is 237.1022. jeol.com Experimental HRMS data for related quinazoline isomers confirm that measured values are typically within a very small margin of error (e.g., found: 237.1024), providing unambiguous confirmation of the molecular formula. jeol.com The combination of elemental analysis and HRMS provides a robust and definitive validation of the structure of this compound. cardiff.ac.uk

Computational Chemistry and Theoretical Investigations of 4 Methoxy 2 Phenylquinazoline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the intrinsic properties of 4-Methoxy-2-phenylquinazoline. wavefun.com These methods allow for the accurate determination of the molecule's three-dimensional structure and the distribution of its electrons, which are key determinants of its chemical reactivity and physical properties. wavefun.com

Studies on related methoxy-substituted quinazoline (B50416) derivatives have employed DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p)), to optimize the molecular geometry. researchgate.netepstem.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, confirming the planar nature of the quinazoline ring system and the rotational freedom of the phenyl and methoxy (B1213986) substituents.

The electronic properties are often described by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. acs.org For instance, calculations on halo-functionalized hydrazones showed that a smaller energy gap corresponds to higher reactivity. acs.org In quinazoline derivatives, the HOMO is typically distributed over the quinazoline ring and the phenyl group, while the LUMO is also delocalized across the aromatic system. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy group are expected to be regions of negative potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds.

Table 1: Representative Data from Quantum Chemical Calculations on a Quinazoline Derivative (Note: This table is illustrative, based on typical findings for related compounds)

Parameter Calculated Value Method/Basis Set Significance
HOMO Energy -6.2 eV DFT/B3LYP Electron-donating capability
LUMO Energy -1.8 eV DFT/B3LYP Electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.4 eV DFT/B3LYP Chemical reactivity and stability

| Dipole Moment | 2.5 D | DFT/B3LYP | Molecular polarity |

Molecular Docking and Dynamics Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a macromolecular target, such as a protein or enzyme. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. researchgate.net For quinazoline derivatives, which are known to inhibit various protein kinases, docking studies have provided significant insights into their mechanism of action. nih.gov

Derivatives of this compound have been docked into the active sites of several important cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netnih.gov For example, a study on a 2-(4-methoxyphenyl)quinazoline (B11875040) derivative showed it could bind effectively to the VEGFR-2 active site, with a calculated binding free energy more favorable than that of the known inhibitor vandetanib (B581) (-9.39 kcal/mol vs. -8.31 kcal/mol). researchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. japsonline.com MD simulations confirm whether the binding pose predicted by docking is stable and whether the key interactions are maintained in a dynamic, solvated environment. researchgate.net Studies on quinazoline-kinase complexes have used MD simulations to confirm the conformational stability of the bound ligand. researchgate.netjapsonline.com

Table 2: Illustrative Molecular Docking Results for Quinazoline Derivatives

Target Protein Ligand Binding Energy (kcal/mol) Key Interacting Residues Reference
VEGFR-2 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline -9.39 Cys919, Asp1046 researchgate.net
EGFR 2-phenylquinazolinone derivative -8.5 Met769, Thr766, Lys721 nih.gov

| PI3K | Novel designed quinazoline (SC25) | -9.2 | Val851, Lys802 | japsonline.com |

Quantitative Structure-Activity Relationship (QSAR) Studies for Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (known as descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the optimization of lead candidates. nih.govatlantis-press.com

Numerous QSAR studies have been conducted on quinazoline derivatives to model their anticancer, antimicrobial, and anticonvulsant activities. atlantis-press.comufv.brmdpi.com The general workflow involves:

Data Set Collection: Assembling a series of quinazoline analogues with experimentally measured biological activities (e.g., IC50 values). atlantis-press.com

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, electronic (quantum-chemical), and hydrophobic (e.g., LogP) descriptors. nih.govresearchgate.net

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build an equation that correlates a subset of descriptors with the observed activity. researchgate.net

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation, q²) and external validation (using a test set of compounds not included in model training, R²pred). ufv.br

For instance, a QSAR study on quinazoline derivatives as EGFR inhibitors identified global hardness (glob), molecular refractivity (mr), and topological polar surface area (TPSA) as important descriptors. atlantis-press.com The resulting model showed a strong correlation between the predicted and experimental activities, indicating its utility in designing new potent inhibitors. atlantis-press.com These studies consistently show that a combination of electronic, steric, and hydrophobic properties governs the activity of quinazoline derivatives. nih.gov

Table 3: Example of a QSAR Model for Quinazoline Derivatives as EGFR-TK Inhibitors

QSAR Equation Statistical Parameters
pIC50 = – (3.155) * glob + (2.280) * mr – (0.136) * TPSA – (1.599) * Log P – 0.186 n = 13, r = 0.896, r² = 0.803, q² = 0.354

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds by comparing theoretical spectra with experimental ones. epstem.net For this compound, DFT calculations can predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

The calculation of vibrational spectra involves optimizing the molecule's geometry and then computing the second derivatives of the energy with respect to atomic positions. The resulting frequencies can be compared to experimental IR and Raman spectra to help assign specific vibrational modes, such as the C=N stretching of the quinazoline ring, the C-O stretching of the methoxy group, and various C-H bending and stretching modes. researchgate.net

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.netdergipark.org.tr Theoretical chemical shifts are often plotted against experimental values, and a strong linear correlation confirms the proposed structure. epstem.net These calculations are particularly useful for assigning complex spectra and resolving ambiguities in structural characterization.

Conformational analysis, another key application, involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. For this compound, this would involve studying the rotation around the C-C bond connecting the phenyl group to the quinazoline core and the C-O bond of the methoxy group. By identifying the lowest energy conformers, computational methods can predict the most stable three-dimensional shape of the molecule in the gas phase or in solution, which is essential for understanding its interactions with biological targets.

Mechanistic Studies of Chemical Reactions Using Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into reaction pathways and transition states that are difficult to observe experimentally. researchgate.net DFT calculations can be used to model the synthesis of the quinazoline scaffold, such as the cyclocondensation reactions commonly used to form the heterocyclic ring.

A mechanistic study of a quinazoline synthesis typically involves the following steps:

Mapping the Potential Energy Surface: The geometries of reactants, intermediates, transition states, and products are optimized.

Locating Transition States (TS): A search for the saddle points on the potential energy surface that connect reactants to products. The TS is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is related to the reaction rate. Lower activation energies indicate more favorable reaction pathways.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the identified transition state correctly connects the desired reactants and products.

For example, a computational study on the cyclocondensation reaction to form a quinazoline derivative explored different possible pathways. researchgate.net The analysis of activation energies predicted the formation of the quinazoline as the major product, which was in agreement with experimental results. researchgate.net The study also used conceptual DFT to analyze the electrophilic/nucleophilic interactions driving the reaction and Bonding Evolution Theory (BET) to understand the sequence of bond formation and cleavage during the reaction. researchgate.net Such studies provide a fundamental understanding of the reaction mechanism, which can be used to optimize reaction conditions and improve synthesis yields.

Biological Activity and Molecular Mechanisms of Action of 4 Methoxy 2 Phenylquinazoline Analogues Excluding Clinical Human Trial Data

Quinazoline (B50416) Derivatives as Inhibitors of Specific Molecular Targets

The quinazoline scaffold is a foundational structure in medicinal chemistry, leading to the development of compounds that can modulate key cellular signaling pathways. nih.gov These derivatives have been extensively studied for their potential as targeted therapeutic agents, particularly in oncology, by interacting with specific molecular targets that are crucial for cell growth and survival. nih.govamazonaws.com

Quinazoline derivatives are well-recognized as potent inhibitors of protein kinases, a major class of enzymes that regulate most cellular processes. amazonaws.comgoogle.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer. google.comfrontiersin.org

Many quinazoline-based compounds function by competing with ATP at the intracellular binding site of the kinase, preventing the phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation. amazonaws.com Prominent targets include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). amazonaws.comgoogle.commdpi.com For instance, certain 6,7-dialkoxy-4-phenylamino-quinazolines have been identified as highly active EGFR tyrosine kinase inhibitors. mdpi.com Similarly, hybrids of quinazoline-indazole have shown potent inhibitory activity against the VEGFR-2 kinase enzyme. mdpi.com

A noteworthy target for quinazoline analogues is Cyclin-Dependent Kinase 9 (CDK9). researchgate.net CDK9, in partnership with its cyclin T partner, forms the Positive Transcription Elongation Factor b (P-TEFb), which is essential for regulating gene transcription. frontiersin.orgmdpi.com It facilitates the elongation of nascent mRNA strands by phosphorylating RNA Polymerase II. mdpi.com Enhanced CDK9 activity is observed in numerous cancers, where it helps maintain the expression of short-lived proteins vital for cancer cell survival. frontiersin.orgmdpi.com Furthermore, CDK9 is a validated target for suppressing HIV-1 replication, as the viral Tat protein requires P-TEFb for transcriptional activation. researchgate.netresearchgate.net Research has identified 2-phenylquinazolinone scaffolds as a class of non-toxic CDK9 inhibitors that can interfere with Tat-mediated viral promoter transactivation. researchgate.net

Target KinaseQuinazoline Scaffold ExampleReported ActivityReference
EGFR6,7-dialkoxy-4-phenylamino-quinazolinesPotent inhibition of EGFR tyrosine kinase. mdpi.com
VEGFR-2Quinazoline-indazole hybridsPotent cytotoxic activity against VEGFR-2 kinase enzyme (IC50 = 5.4 nM for molecule 46). mdpi.com
PDGFR4-piperazino-substituted quinazolineIdentified as a potent PDGFR inhibitor. mdpi.com
CDK92-phenylquinazolinone derivativesInhibition of CDK9 and interference with HIV-1 Tat-mediated transcription (IC50 = 4.0 μM for derivative 37). researchgate.net

ATP-binding cassette (ABC) transporters are proteins that play a crucial role in protecting tissues by actively pumping a wide variety of substances, including xenobiotics, out of cells. x-mol.com One key member of this family is ABCG2, also known as Breast Cancer Resistance Protein (BCRP). nih.gov Overexpression of ABCG2 in cancer cells is a primary mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration and efficacy of chemotherapeutic drugs. x-mol.comnih.gov

Therefore, the inhibition of ABCG2 is a significant strategy to overcome MDR. nih.gov The 2-phenylquinazoline (B3120039) scaffold has been identified as a core structure for developing potent ABCG2 inhibitors. nih.gov Studies have investigated carboranyl 2-phenylquinazoline derivatives and the influence of different methoxy-substitution patterns on their ability to inhibit the human ABCG2 transporter. nih.gov The goal of such modulation is to restore or enhance the effectiveness of anticancer agents by preventing their efflux from cancer cells. nih.govmdpi.com

Beyond kinases and ABC transporters, the versatile quinazoline structure allows for interaction with a range of other enzymes and receptors. For example, research has explored quinazoline derivatives as antagonists for adenosine (B11128) receptors (ARs). A pharmacophore-based screening identified 4-methylquinazoline (B149083) derivatives as AR antagonists. nih.gov Specifically, one derivative, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone), was found to be a potent and selective antagonist for the A2B adenosine receptor. nih.gov The ability of these compounds to interact with various biological targets underscores their potential as scaffolds for developing new therapeutic agents for a wide array of diseases. smolecule.com

Structure-Activity Relationship (SAR) Studies of Substituted Quinazolines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For quinazoline derivatives, SAR studies have been pivotal in optimizing their potency and selectivity.

The biological efficacy of quinazoline analogues is highly dependent on the nature and position of substituents on the quinazoline core and its associated phenyl rings.

Substitution at C2 and C4: The substitution pattern at the C2 and C4 positions of the quinazoline ring is critical. SAR studies have revealed that introducing various groups at these positions significantly modulates activity. nih.gov For instance, in a series of indole-amino-quinazolines, the presence of small, lipophilic substituents like fluorine in the para position on the phenyl rings at both C2 and C4 led to increased antiproliferative activity. mdpi.com

Substitution at C6 and C7: The C6 and C7 positions are also key points for modification. The introduction of electron-donating groups at these positions on the quinazoline core has been shown to increase the activity of compounds. mdpi.com For example, dioxygenated groups at the C6 and C7 positions can improve cytotoxic activity. mdpi.com

Electronic Properties: The electronic nature of the substituents plays a significant role. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3), generally enhance inhibitory activity against certain kinases like VEGFR2. amazonaws.com Conversely, the introduction of electron-withdrawing groups (EWGs) like -Cl, -Br, or -NO2 can also be beneficial. For example, adding a nitro group (-NO2) to the benzamide (B126) moiety of certain quinazoline derivatives led to a twofold increase in inhibitory activity against EGFR. mdpi.com The strategic placement of halogens, such as a 3-chloro-4-fluoro-aniline moiety at the C4 position, has been found to produce strong activity. mdpi.com

Position(s)Substituent Type/PropertyEffect on Biological ActivityReference
C2, C4Small lipophilic groups (e.g., -F) on phenyl ringsIncreased antiproliferative activity. mdpi.com
C6, C7Electron-donating groupsIncreased inhibitory activity. mdpi.com
C6, C7Dioxygenated groupsImproved cytotoxic activity. mdpi.com
GeneralElectron-donating groups (e.g., -OCH3)Improved VEGFR2 inhibitory activity. amazonaws.com
GeneralElectron-withdrawing groups (e.g., -NO2, halogens)Can increase inhibitory activity depending on placement. mdpi.commdpi.com

The methoxy group (-OCH3) is a common substituent in many biologically active quinazoline derivatives, where it plays a multifaceted role in modulating efficacy.

The presence of a methoxy group can significantly enhance biological activity. This enhancement is often attributed to its electronic properties as an electron-donating group, which can influence the binding affinity of the molecule to its target receptor. amazonaws.com For example, docking studies have shown that a methoxy group can form a crucial hydrogen bond with key amino acid residues (like Lys745) in the ATP-binding site of EGFR, contributing to the compound's inhibitory action. japsonline.com

Furthermore, the methoxy group can influence the compound's physicochemical properties, such as solubility, which in turn affects bioavailability. Its position is critical; for instance, a compound with a methoxy group at the para position of a phenyl ring showed potent anticancer activity. amazonaws.com However, its effect can be context-dependent. In some SAR studies, a propoxy linker at the C6 or C7 position of the quinazoline moiety showed stronger activity than a methoxy group, highlighting the nuanced effects of alkyl chain length on activity. mdpi.com In the context of ABCG2 inhibition, investigating different methoxy-substitution patterns on the 2-phenylquinazoline scaffold has been a key area of research to optimize inhibitory potency. nih.gov

Impact of the Phenyl Substituent on Ligand-Target Interactions

The substitution pattern on the 2-phenyl ring of the quinazoline scaffold is a critical determinant of a compound's biological activity and its interaction with molecular targets. Structure-activity relationship (SAR) studies reveal that modifications to this phenyl group can significantly alter potency and selectivity.

For instance, in the context of inhibiting ATP-binding cassette (ABC) transporters, the presence of a methoxy group on the 2-phenyl ring is considered important for reversing multidrug resistance (MDR). nih.gov Aromatic groups, particularly those with methoxy substitutions, are chosen to enhance interaction with P-glycoprotein (P-gp). nih.gov In the development of inhibitors for the Breast Cancer Resistance Protein (BCRP, or ABCG2), various substitutions on the 2-phenylquinazoline scaffold, including hydroxy, cyano, nitro, acetamido, and fluoro, have led to high inhibitory activities. acs.org

Similarly, when targeting kinases, substitutions on the N3-phenyl moiety have shown pronounced effects. The presence of a 4-methoxy group at the para-position on this ring was found to be detrimental to binding affinity against EGFR and VEGFR-2. rsc.org Conversely, replacing the 4-methoxy group with 4-chloro, 4-bromo, or 4-trifluoromethyl groups also negatively influenced inhibitory activity. dovepress.com In some analgesic derivatives, substitutions on the two phenyl rings were found to produce higher activity than unsubstituted versions, an effect potentially due to increased lipophilic character. mdpi.com To address metabolic liabilities, such as the O-demethylation of a 4-methoxy substituent, researchers have replaced it with methyl and halogen groups, which retained potency against protozoal targets. acs.org

Table 1: Impact of 2-Phenyl Substituents on Target Interaction

Target ClassFavorable SubstituentsUnfavorable/Detrimental SubstituentsReference
P-glycoprotein (P-gp) Methoxy-substituted aryl moietiesNot specified nih.gov
BCRP (ABCG2) Hydroxy, cyano, nitro, acetamido, fluoroNot specified acs.org
EGFR/VEGFR-2 Kinases Not specified4-methoxy, 4-chloro, 4-bromo, 4-trifluoromethyl rsc.orgdovepress.com
Antiprotozoal Targets 4-methyl, 4-halogen (to avoid metabolism)4-methoxy (due to metabolic liability) acs.org

Pathways and Cellular Processes Targeted by Quinazoline Compounds

Quinazoline derivatives exert their anticancer effects by intervening in crucial cellular pathways that govern cell proliferation, survival, and death. A primary mechanism is the induction of cell cycle arrest, often at the G2/M phase. mdpi.comspandidos-publications.com This arrest prevents tumor cells from dividing and proliferating. mdpi.com For example, the derivative WYK431 was shown to arrest human gastric cancer cells at the G2/M phase, an effect related to CDK1 and CDC25C. spandidos-publications.com Other studies have confirmed that certain quinazolinone derivatives induce G2/M phase arrest by disrupting cellular microtubule structure and inhibiting microtubule protein polymerization. mdpi.comacs.org

In addition to halting cell division, these compounds frequently trigger apoptosis, or programmed cell death. acs.org The apoptotic process can be initiated through the upregulation of pro-apoptotic proteins like caspases (caspase-3 and caspase-9) and cleaved PARP-1, while simultaneously inhibiting anti-apoptotic proteins such as Bcl-2. mdpi.comresearchgate.net Some derivatives induce apoptosis via the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. spandidos-publications.comresearchgate.net

Quinazoline analogues also target key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway, which regulates cell proliferation and survival, is a known target. spandidos-publications.comnih.gov The compound WYK431 was found to downregulate levels of the PI3K/Akt signaling pathway in gastric cancer cells. spandidos-publications.com Furthermore, certain quinazoline compounds can selectively inhibit the STAT3-mediated pathway, which is involved in cancer cell proliferation, invasion, and survival. acs.org

Table 2: Cellular Pathways and Processes Disrupted by Quinazoline Analogues

MechanismSpecific Target/PathwayEffectReference
Cell Cycle Arrest Microtubule PolymerizationInhibition, leading to G2/M arrest mdpi.comacs.org
CDK1 / CDC25CModulation, leading to G2/M arrest spandidos-publications.com
Apoptosis Induction Caspase CascadeActivation of caspase-3 and caspase-9 mdpi.comspandidos-publications.comresearchgate.net
Bcl-2 FamilyInhibition of anti-apoptotic Bcl-2 mdpi.comresearchgate.net
Mitochondrial PathwayRelease of cytochrome c spandidos-publications.comresearchgate.net
Signal Transduction PI3K/Akt/mTOR PathwayInhibition/Downregulation spandidos-publications.comnih.gov
STAT3 PathwaySelective inhibition of STAT3 phosphorylation acs.org

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. This is often caused by the overexpression of ABC transporter proteins, which act as efflux pumps to expel drugs from the cell. acs.org Quinazoline derivatives have emerged as potent inhibitors of these transporters, thereby reversing MDR.

The primary targets for these quinazolines are P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). nih.govmdpi.com Many 2,4-disubstituted quinazolines have been studied as MDR reversers, with several compounds inhibiting P-gp activity with EC₅₀ values in the nanomolar range. nih.gov The quinazoline-4-amine scaffold, found in tyrosine kinase inhibitors like gefitinib (B1684475), is a key feature for compounds that inhibit BCRP. nih.govsemanticscholar.org

Studies on carboranyl quinazoline-based inhibitors have investigated the influence of different methoxy-substitution patterns on the 2-phenylquinazoline scaffold for inhibiting ABCG2. nih.gov One such derivative, a penta-methoxylated N-carboranyl-2-phenylquinazolin-4-amine known as DMQCd, exhibited a strong inhibitory effect towards ABCG2 and was able to reverse BCRP-mediated resistance. mdpi.compatsnap.com Similarly, a 4-indolyl quinazoline derivative, YS-370, was found to be a promising P-gp inhibitor capable of overcoming MDR by directly binding to P-gp and increasing the intracellular accumulation of chemotherapy drugs like paclitaxel. acs.org The co-administration of a BCRP inhibitor with an anticancer agent can lead to the accumulation of the drug inside the cancerous cell, restoring its efficacy. semanticscholar.org

Table 3: Quinazoline Analogues as Multidrug Resistance Reversers

Compound/SeriesTarget TransporterKey FindingsReference
2,4-disubstituted quinazolines P-gp, MRP1, BCRPIdentified potent P-gp inhibitors with nanomolar EC₅₀ values. nih.gov
4-anilino-quinazolines BCRP (ABCG2)High inhibitory activity and selectivity for BCRP over P-gp and ABCC1. acs.org
YS-370 (4-indolyl quinazoline) P-gp (ABCB1)Effectively reversed MDR to paclitaxel; stimulated P-gp ATPase activity. acs.org
DMQCd (N-carboranyl quinazoline) BCRP (ABCG2)Strong inhibitory effect in the nanomolar range; reversed BCRP-mediated resistance. mdpi.compatsnap.com
Chalcone-quinazoline hybrids BCRP (ABCG2)Analogue (M) displayed strong inhibitory activity with an IC₅₀ of 0.19 μM. semanticscholar.org

Antiprotozoal Activities of Quinazoline-Based Compounds

Quinazoline derivatives have demonstrated significant potential as therapeutic agents against a range of protozoan parasites that cause widespread human diseases.

Research has shown that certain quinazoline derivatives are active against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govscilit.commdpi.com A study of quinazoline 2,4,6-triamine derivatives found that compounds with nitrobenzoyl substituents at the 6-position were the most potent, showing a lasting antiprotozoal effect without being toxic to human cells. nih.govmdpi.com

Other studies have focused on 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives, which were evaluated against Plasmodium falciparum (the cause of malaria), Leishmania donovani (the cause of leishmaniasis), and Trypanosoma brucei brucei (the cause of African trypanosomiasis). tandfonline.comnih.gov These evaluations revealed antiprotozoal activity with IC₅₀ values in the micromolar range. tandfonline.com One quinazoline derivative in this series was identified as a particularly potent trypanosomal candidate with a high selectivity index. tandfonline.com The mechanism for some of these compounds may involve the stabilization of G-quadruplexes in the telomeres of the parasites. tandfonline.com

Table 4: Antiprotozoal Activity of Select Quinazoline Derivatives

Compound SeriesTarget ProtozoanPotency/Key FindingsReference
Nitrobenzoyl-substituted quinazoline 2,4,6-triamines Trypanosoma cruziMost potent derivatives against epimastigotes and trypomastigotes; high selectivity index. nih.govmdpi.com
2,4-bis[(substituted-aminomethyl)phenyl]quinazolines Plasmodium falciparumAntimalarial activity against CQ-sensitive and CQ-resistant strains. tandfonline.comnih.gov
Leishmania donovaniIn vitro efficacy with IC₅₀ values in the µM range. tandfonline.com
Trypanosoma brucei bruceiQuinazoline 3h identified as the most potent candidate with a selectivity index of 43. tandfonline.com

Antimicrobial Activity Investigations of Quinazoline Derivatives

The quinazoline scaffold is a prominent feature in the development of new antimicrobial agents, with various derivatives showing activity against a broad spectrum of bacteria and fungi. derpharmachemica.comijpcbs.com

Studies on new quinazolinone derivatives have shown bacteriostatic activity, particularly against Gram-negative bacteria. nih.govsemanticscholar.org In some evaluations, E. coli was found to be the most sensitive bacterium. semanticscholar.org One study reported that compounds showed acceptable activities against P. aeruginosa. nih.gov Another series of 7-chloro-2-phenyl quinazolin-4(3H)-one derivatives showed good activity against microbes including Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). japsonline.com The introduction of substituents at the C-6 position of the quinazoline nucleus was found to enhance activity against various microorganisms. ijpcbs.com

Many quinazoline derivatives exhibit significant antifungal properties. nih.gov Numerous screened compounds have shown good activity against Candida albicans and Aspergillus niger. nih.govnih.gov The activity is often fungistatic rather than fungicidal. nih.govsemanticscholar.org In one study, nearly all tested compounds were effective against C. albicans and A. niger at concentrations of 32 or 64 μg/ml. nih.gov Another investigation found that synthesized compounds were sensitive to all tested fungi, mostly at a concentration of 32 µg/ml. semanticscholar.org The presence of a methyl group at the para position and a hydroxy group at the second position of the phenyl ring appears to be significant for activity against both bacterial and fungal species. bioinfopublication.org

Table 5: Antimicrobial Spectrum of Quinazoline Derivatives

Compound SeriesBacterial StrainsFungal StrainsPotency (MIC)Reference
New quinazolinone derivatives Bacillus subtilis, Staphylococcus aureus (Gram-positive); Pseudomonas aeruginosa (Gram-negative)Candida albicans, Aspergillus niger32 or 64 µg/ml nih.gov
2,3-disubstituted 4(3H)-quinazolinones E. coli (most sensitive), other Gram-negative and Gram-positive strainsCandida albicans, Aspergillus flavus, Aspergillus fumigatusMostly at 32 µg/ml for fungi semanticscholar.org
THTQ (Triazolo[5,1-b]quinazolin-9(4H)-one) Proteus mirabilis, Escherichia coliAspergillus niger, Candida albicans, Aspergillus flavus1.875 mg/mL (P. mirabilis); 15 mg/mL (A. niger) nih.gov
2-phenyl-3-substituted quinazolin-4(3H)-ones Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaCandida albicans, Aspergillus nigerPotent compounds had MICs of 0.1-0.2 µg/mL. jpionline.org
6-bromo-2-phenylquinazoline-4(3H)-one (QZ-2) E. coliNot specified18 µg/ml ijpcbs.com

Applications in Materials Science and Advanced Functional Materials

Utilization in Electronic and Optical Materials

Quinazoline (B50416) derivatives, including those with methoxy (B1213986) and phenyl substitutions, are recognized for their unique chemical properties that make them suitable for applications in electronic and optical materials. smolecule.com The inherent π-conjugated system of the quinazoline ring, coupled with the electronic influence of substituents like the methoxy and phenyl groups, forms the basis for their utility in this domain.

Research into various substituted 2-phenylquinazoline (B3120039) compounds has revealed their interesting photophysical properties, which are crucial for the development of optical materials. researchgate.net For instance, the introduction of methoxy groups can lead to a blue shift in both the absorption and emission maxima of these compounds. researchgate.net This tunability of optical properties through chemical modification is a significant advantage in designing materials for specific applications.

Furthermore, studies on related quinazoline structures have shown that they can serve as scaffolds for creating molecules with dual-state emission, exhibiting intense fluorescence in both solution and solid states. researchgate.netresearchgate.net The emission properties of these materials can be sensitive to environmental stimuli, a characteristic that is highly desirable for sensor applications. researchgate.net While direct data on 4-methoxy-2-phenylquinazoline is limited in the provided search results, the investigation of analogous compounds suggests its potential as a foundational structure for developing advanced electronic and optical materials. The general class of quinazolines is considered an important building block for materials with interesting photophysical properties. mdpi.com

Investigation of Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution become highly luminescent upon aggregation. ust.hkelspub.com This property is of significant interest for various applications, including bio-imaging and chemical sensors. elspub.commdpi.com

While the specific AIE properties of this compound have not been extensively detailed in the provided research, the broader class of quinazoline derivatives has been a subject of AIE-related studies. researchgate.netmdpi.com For example, push-pull compounds based on a 4-phenylquinazoline (B11897094) scaffold have been designed, and some exhibit dual-state emission with intense fluorescence in the solid state, a characteristic often associated with AIE. researchgate.netresearchgate.net In some quinazoline derivatives, the introduction of a methoxy group allows for luminescence in both neutral and protonated forms, and even white light emission can be achieved through controlled protonation. researchgate.netresearchgate.net

The AIE phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. mdpi.com The study of emission behavior in different solvent mixtures, such as acetonitrile (B52724) and water, is a common method to investigate AIE characteristics. researchgate.net Enhanced emission is often observed at high water fractions, where the molecules aggregate due to poor solubility. researchgate.net Although direct experimental data for this compound is not available in the search results, the known behavior of related quinazoline structures suggests that it could be a candidate for further AIE research.

Role as Building Blocks for Synthesizing Complex Materials with Enhanced Functional Attributes

The quinazoline scaffold is a versatile and important building block in synthetic organic chemistry, enabling the creation of more complex molecules with a wide range of functional properties. rsc.org Specifically, this compound can serve as a foundational structure for the synthesis of novel compounds with enhanced attributes for materials science applications.

The reactivity of the quinazoline ring system allows for various chemical modifications. For instance, halogenated quinazolines are frequently used as substrates in transition metal-mediated cross-coupling reactions to introduce different functional groups. mdpi.com This versatility allows for the systematic tuning of the electronic and photophysical properties of the resulting materials.

Research has demonstrated the synthesis of complex quinazoline derivatives from simpler precursors. For example, 2-aryl-4-chloro-6-iodoquinazolines have been used to create novel polycarbo-substituted quinazolines through sequential cross-coupling reactions. mdpi.com Similarly, methods have been developed for the efficient synthesis of 4-phenoxyquinazoline (B3048288) derivatives from quinazolin-4(3H)-one precursors. rsc.orgrsc.org These synthetic strategies highlight the potential of using substituted quinazolines like this compound as starting materials for more intricate molecular architectures. By strategically adding different substituents, researchers can design and synthesize complex materials with tailored functionalities for applications in electronics, optics, and beyond. smolecule.com

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Novel 4-Methoxy-2-phenylquinazoline Analogues with Enhanced Selectivity and Potency

The rational design of new this compound analogues is a key area of ongoing research, aimed at improving their effectiveness and ability to act on specific biological targets. This involves making precise chemical modifications to the core structure and studying how these changes affect its biological activity, a process known as structure-activity relationship (SAR) analysis.

A significant focus of these studies is modifying the 2-phenyl and 4-methoxy groups of the quinazoline (B50416) core. For example, research on related 2,4-disubstituted quinazolines has shown that adding different chemical groups can significantly impact their anticancer activity. By systematically altering these positions, researchers can develop analogues with improved ability to inhibit specific enzymes or cellular processes.

One promising approach involves creating bioisosteres, which are compounds that have a similar shape and electronic properties to the original molecule but with different atoms. For instance, 4-amino-2-phenylquinazolines have been designed as bioisosteres of other anticancer compounds, leading to the discovery of potent inhibitors of topoisomerase I, an important enzyme in DNA replication. nih.gov

The synthesis of these new analogues often involves multi-step chemical reactions. Researchers are continually working to optimize these processes to produce a diverse library of compounds for biological testing. The ultimate goal is to identify new molecules with superior therapeutic properties, such as enhanced potency against cancer cells or improved selectivity for a particular biological target.

Recent studies on similar quinazoline derivatives have provided valuable insights. For example, the synthesis of 4-phenoxyquinoline derivatives has led to the identification of potent inhibitors of c-Met kinase, a protein involved in cancer growth. nih.govresearchgate.net These findings highlight the potential for discovering highly active and selective therapeutic agents through the strategic design and synthesis of novel this compound analogues.

Exploration of Undiscovered Biological Targets and Pharmacological Pathways

While this compound and its derivatives have shown promise in targeting known biological molecules, there is a growing interest in identifying new targets and understanding the complex cellular pathways they influence. This exploration could reveal novel therapeutic applications for these compounds.

One area of investigation is the potential for these compounds to overcome multidrug resistance (MDR) in cancer. MDR is a major challenge in cancer treatment where cancer cells become resistant to chemotherapy drugs. Some quinazoline derivatives have been found to inhibit P-glycoprotein, a protein that pumps drugs out of cancer cells, thereby restoring the effectiveness of chemotherapy. nih.gov Further research could explore whether this compound analogues can also act as MDR inhibitors.

Another emerging target for quinazoline-based compounds is tubulin, a protein that is essential for cell division. Several quinazoline derivatives have been shown to inhibit tubulin polymerization, the process by which tubulin forms microtubules, which are critical for cell structure and division. nih.gov By disrupting this process, these compounds can halt the proliferation of cancer cells.

Researchers are also investigating the potential of these compounds to target other key proteins involved in disease. For example, 4-phenylquinazoline (B11897094) derivatives have been identified as inhibitors of Bromodomain-containing protein 4 (BRD4), a protein implicated in cardiac fibrosis and cancer. nih.gov Additionally, 4-morpholino-2-phenylquinazolines have been found to be potent inhibitors of PI3 kinase p110alpha, an enzyme involved in cell growth and survival. nih.gov

The table below summarizes some of the biological targets that have been identified for quinazoline derivatives, highlighting the diverse range of pharmacological effects these compounds can elicit.

Biological TargetTherapeutic AreaReference
Topoisomerase ICancer nih.gov
P-glycoproteinCancer (Multidrug Resistance) nih.gov
TubulinCancer nih.gov
BRD4Cardiac Fibrosis, Cancer nih.gov
PI3 Kinase p110alphaCancer nih.gov

Future research will likely focus on using advanced techniques, such as proteomics and chemical biology, to identify new binding partners for this compound and to unravel the intricate signaling pathways they modulate. This could lead to the discovery of new therapeutic uses for this versatile class of compounds.

Development of Innovative and Eco-Friendly Synthetic Methodologies for Industrial Scale-Up

As the therapeutic potential of this compound and its analogues becomes more apparent, there is a growing need for efficient and environmentally friendly methods to produce these compounds on a large scale. Traditional chemical synthesis methods often rely on harsh chemicals, toxic solvents, and energy-intensive processes, which are not ideal for industrial production.

In recent years, "green chemistry" has emerged as a key focus in chemical synthesis, emphasizing the use of sustainable and eco-friendly approaches. Researchers are actively developing innovative methods for synthesizing 2-phenylquinazolines that align with these principles.

One promising approach is the use of natural catalysts and renewable energy sources. For example, a recent study demonstrated the successful synthesis of 2,3-dihydroquinazolin-4(1H)-ones using lemon juice as a natural, biodegradable catalyst and concentrated solar radiation as a clean energy source. nih.gov This method not only reduces the reliance on toxic catalysts but also offers a sustainable way to drive the chemical reaction.

Other green synthesis strategies include:

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and reduces the use of hazardous chemicals. mjcce.org.mk

Use of ionic liquids: Ionic liquids are salts that are liquid at low temperatures and can be used as recyclable, non-volatile solvents. rsc.org

Microwave-assisted synthesis: Microwave irradiation can accelerate reaction times and improve yields, often with reduced energy consumption compared to conventional heating methods.

The development of these eco-friendly methods is not only beneficial for the environment but also offers economic advantages for industrial scale-up. By simplifying reaction procedures, reducing waste, and using readily available and non-toxic materials, these innovative approaches can make the production of this compound and its derivatives more cost-effective and sustainable.

The table below highlights some of the green chemistry approaches that have been successfully applied to the synthesis of quinazoline derivatives.

Green Chemistry ApproachKey FeaturesReference(s)
Natural CatalystsUse of biodegradable and non-toxic catalysts like lactic acid or lemon juice. nih.govmjcce.org.mk
Solvent-Free ConditionsReactions are conducted without a solvent, reducing waste and environmental impact. mjcce.org.mkresearchgate.net
Ionic LiquidsUse of recyclable and non-volatile solvents. rsc.org
Microwave and Solar EnergyUse of alternative energy sources to reduce energy consumption and reaction times. nih.gov

Future research in this area will likely focus on further optimizing these green methodologies and adapting them for the large-scale production of specific this compound analogues that show promise in clinical applications.

Synergistic Integration of Computational and Experimental Approaches for Drug and Material Discovery

The discovery and development of new drugs and materials is a complex and time-consuming process. However, the integration of computational modeling with traditional experimental methods is revolutionizing this field, offering a more efficient and targeted approach to scientific discovery.

Computational tools, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), allow researchers to predict how a molecule, like this compound, will interact with a biological target. nih.gov This in silico (computer-based) approach can be used to screen large libraries of virtual compounds and identify those with the highest potential for biological activity, saving time and resources compared to traditional high-throughput screening methods.

Molecular docking studies, for example, can provide detailed insights into the binding mode of a compound within the active site of a protein. nih.gov This information is invaluable for understanding the mechanism of action and for designing new analogues with improved binding affinity and selectivity.

Once promising candidates are identified through computational screening, they can be synthesized and tested in the laboratory to validate the computational predictions. This iterative cycle of computational design and experimental validation is a powerful strategy for accelerating the drug discovery process.

The synergistic approach has already been successfully applied to the study of quinazoline derivatives. For instance, computational modeling has been used to predict the ability of certain compounds to interact with the colchicine binding site of tubulin, a key target for anticancer drugs. nih.gov These predictions were then confirmed through in vitro and in vivo experiments, leading to the identification of potent new antimitotic agents.

The benefits of integrating computational and experimental approaches include:

Accelerated discovery: Rapidly screen large numbers of compounds to identify promising candidates.

Reduced costs: Minimize the need for expensive and time-consuming laboratory experiments.

Improved design: Gain a deeper understanding of molecular interactions to guide the design of more effective compounds.

The table below provides an overview of how computational and experimental approaches can be integrated in the discovery process for compounds like this compound.

Stage of DiscoveryComputational ApproachExperimental Approach
Target IdentificationBioinformatics analysis of disease pathwaysGenetic and proteomic studies
Hit IdentificationVirtual screening of compound librariesHigh-throughput screening (HTS)
Lead OptimizationMolecular docking and 3D-QSAR studiesSynthesis and biological evaluation of analogues
Preclinical StudiesADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictionIn vitro and in vivo testing

As computational power continues to increase and algorithms become more sophisticated, the synergy between in silico and experimental methods will play an even more critical role in the future of drug and material discovery, paving the way for the rapid development of new and innovative therapies based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-2-phenylquinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives with phenyl-containing precursors. Key steps include introducing the methoxy group via methylation agents. For example, "soft" methylating agents like methyl iodide (in ethanol or acetonitrile) and "hard" agents like dimethyl sulfate (in polar solvents) are compared for regioselectivity. Solvent polarity significantly impacts reactivity: non-polar solvents (e.g., dioxane) favor slower reactions with fewer side products, while polar aprotic solvents (e.g., DMF) accelerate reactions but may reduce selectivity. Yields range from 70–90% under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound and verifying purity?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy at δ ~3.8 ppm) and aromatic signals .
  • X-ray diffraction : Resolves steric effects of the methoxy and phenyl groups on the quinazoline core .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z = 266.68 for related derivatives) .
  • HPLC : Monitors purity (>95% is standard for pharmacological studies) .

Q. How does the methoxy group at position 4 influence the compound's chemical reactivity?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the ortho/para positions of the quinazoline ring. It also enhances hydrolytic stability compared to chloro or amino analogs. However, under strong acidic/basic conditions, demethylation can occur, forming 4-hydroxy-2-phenylquinazoline, which requires careful pH control during reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?

  • Methodological Answer : Conflicting reports on substitution patterns (e.g., C-6 vs. N-3 reactivity) arise from solvent and catalyst effects. Computational modeling (DFT) predicts electron density distribution, identifying C-6 as the most electrophilic site. Experimental validation via competitive reactions in controlled environments (e.g., using Pd catalysts in DMF) confirms preferential C-6 functionalization .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict interaction with biological targets (e.g., kinases). Molecular docking simulations (using AutoDock Vina) model binding affinities to receptors like EGFR, showing the methoxy group’s role in hydrophobic pocket interactions. These models align with in vitro IC₅₀ data from kinase inhibition assays .

Q. What are the mechanistic insights into the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies (pH 1–10, 37°C) reveal:

  • Acidic conditions (pH <3) : Methoxy demethylation via SN1 mechanism, forming 4-hydroxy derivatives.
  • Basic conditions (pH >10) : Quinazoline ring hydrolysis, yielding phenylacetamide fragments.
    Stabilizing strategies include formulation in buffered saline (pH 7.4) or encapsulation in liposomes to mitigate degradation .

Q. How do steric and electronic effects of the phenyl group at position 2 influence catalytic applications?

  • Methodological Answer : The phenyl group introduces steric hindrance, reducing accessibility to the quinazoline core in catalytic cycles. Cyclic voltammetry (CV) shows decreased redox activity compared to unsubstituted quinazolines. However, its electron-withdrawing nature stabilizes transition states in Pd-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura reactions .

Key Research Gaps

  • Stereoelectronic Effects : Limited data on how methoxy-phenyl conjugation alters π-stacking in supramolecular systems.
  • In Vivo Pharmacokinetics : No studies on bioavailability or metabolic pathways in animal models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.